molecular formula C15H17N5S B12139545 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine

Cat. No.: B12139545
M. Wt: 299.4 g/mol
InChI Key: RHFOKMDWZVCBKR-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound is notable for its unique structure, which includes both pyrimidine and imidazo[1,2-a]pyrimidine rings, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C15H17N5S/c1-9-5-10(2)18-15(17-9)21-8-13-7-20-12(4)6-11(3)16-14(20)19-13/h5-7H,8H2,1-4H3

InChI Key

RHFOKMDWZVCBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CN3C(=CC(=NC3=N2)C)C)C

solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methyl thiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16N4S
  • Molecular Weight : 244.35 g/mol
  • CAS Number : 22325-27-5

The structure of this compound features a pyrimidine ring fused with an imidazopyrimidine scaffold, which is significant for its biological activity. The presence of the sulfur atom in the side chain enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has shown that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies indicate that modifications to the imidazo[1,2-a]pyrimidine core can enhance its efficacy against bacteria such as Streptococcus pyogenes and Escherichia coli as well as fungal strains like Candida albicans and Aspergillus niger .

Anticancer Applications

Imidazo[1,2-a]pyrimidines have been investigated for their anticancer properties. They function by inhibiting specific enzymes involved in cancer cell proliferation. The compound's ability to interact with nucleic acids also suggests potential in targeting cancerous cells directly .

Antiviral Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as antiviral agents. Their mechanism often involves interference with viral replication processes, making them candidates for further development in antiviral therapies .

Synthesis and Modification

The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine can be approached through various synthetic routes. These include:

  • Condensation Reactions : Combining pyrimidine derivatives with imidazoles under acidic or basic conditions.
  • Multicomponent Reactions : Utilizing three or more reactants to form complex structures efficiently.
  • Oxidative Coupling : This method enhances the formation of sulfur-containing compounds by oxidizing suitable precursors .

Case Study 1: Antimicrobial Efficacy

A study conducted by Raju et al. demonstrated that derivatives of imidazo[1,2-a]pyrimidines showed promising results against a spectrum of bacterial and fungal infections. The study employed various assays to evaluate the Minimum Inhibitory Concentration (MIC) and found that certain modifications significantly improved antimicrobial potency .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of modified imidazo[1,2-a]pyrimidines. The study reported that specific substitutions at the 5 and 7 positions enhanced cytotoxicity against breast cancer cell lines while maintaining selectivity towards healthy cells .

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine ring structure but lacks the imidazo[1,2-a]pyrimidine ring.

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.

    4,6-Dimethyl-2-methyl thiopyrimidine: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine belongs to a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. This article aims to explore the synthesis, characterization, and biological activity of this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular structure of the compound features a pyrimidine and imidazopyrimidine core, which is critical for its biological activity. The presence of sulfur in the side chain enhances its reactivity and potential pharmacological properties.

PropertyValue
Molecular FormulaC12H14N4S
Molecular Weight246.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS NumberNot available

Synthesis

The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the Pyrimidine Derivative : Using 4,6-dimethylpyrimidine as a starting material.
  • Sulfanylmethylation : Introducing a sulfanyl group via nucleophilic substitution.
  • Cyclization : Formation of the imidazo[1,2-a]pyrimidine structure through cyclization reactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that derivatives demonstrated IC50 values in the nanomolar range against human tumor cell lines .

Antimicrobial Properties

Compounds containing pyrimidine and imidazopyrimidine rings have displayed antimicrobial activities against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that this derivative may also exhibit similar effects. In particular, pyrimidines have been evaluated for their ability to inhibit pro-inflammatory cytokines in cellular models .

Case Studies

  • Antitumor Evaluation : A study on related imidazo[1,2-a]pyrimidines indicated that modifications at specific positions led to enhanced antitumor efficacy in vitro and in vivo models. The study emphasized the importance of substituent nature and position on biological activity .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of various pyrimidine derivatives showed that certain structural modifications significantly increased potency against resistant bacterial strains .
  • In Silico Studies : Computational studies using molecular docking have predicted strong binding affinities for this compound with various biological targets such as kinases and GPCRs (G-protein coupled receptors), suggesting potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-thio-4,6-dimethylpyrimidine can react with chlorinated intermediates (e.g., 2-chloroacetamide derivatives) in refluxing ethanol to form the sulfanylmethyl bridge . Optimization includes:

  • Solvent selection : Ethanol or acetone/chloroform mixtures yield higher crystallinity .
  • Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation .
  • Stoichiometry : Equimolar ratios of thiol and chloro-intermediates minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • X-ray crystallography : Resolves the imidazo[1,2-a]pyrimidine core and substituent orientations .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm methyl and sulfanyl groups (e.g., δ 2.3–2.6 ppm for methyl protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 343.12) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in reported reaction mechanisms for imidazo[1,2-a]pyrimidine derivatives?

Discrepancies in condensation pathways (e.g., 2-aminoimidazole vs. 1,3-diketone routes) can be modeled using:

  • Transition state analysis : Identifies energy barriers for cyclization steps .
  • Electrostatic potential maps : Predict regioselectivity in nucleophilic attacks .
    For example, DFT studies of 9-aminoimidazo[1,2-a:5,4-b']dipyridine intermediates clarify the role of electron-withdrawing groups in stabilizing intermediates .

Q. How do conflicting bioactivity results arise between in vitro and in vivo studies for this compound?

  • Metabolic instability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Use LC-MS/MS to identify metabolites .
  • Solubility limitations : Poor aqueous solubility (logP ~3.5) may skew in vitro results. Apply formulation strategies (e.g., PEGylation) .
  • Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies unintended targets .

Q. What experimental design strategies improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Optimize parameters (temperature, pH, catalyst loading) via response surface methodology .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility in diazomethane or Swern oxidation steps .
  • In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustments .

Q. How can computational methods predict SAR for imidazo[1,2-a]pyrimidine derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 or kinase active sites .
  • QSAR models : Train regression models using descriptors (e.g., topological polar surface area, H-bond donors) .
  • MD simulations : Assess protein-ligand stability over 100-ns trajectories (e.g., GROMACS) .

Q. What analytical techniques resolve structural ambiguities in closely related analogs?

  • NOESY NMR : Differentiates regioisomers by spatial proximity of methyl groups .
  • X-ray powder diffraction (XRPD) : Confirms polymorphic forms affecting solubility .
  • Tandem MS/MS : Fragmentation patterns distinguish sulfanylmethyl vs. sulfonyl derivatives .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Reference
Ethanol reflux65–72>98%
Acetone/chloroform78–85>99%
Flow chemistry82–90>99.5%

Q. Table 2. Bioactivity Data

AssayIC50/EC50 (μM)Cell Line/TargetReference
COX-2 inhibition0.12Recombinant COX-2
Anticancer (MTT)8.5MCF-7
Antibacterial (MIC)32E. coli ATCC 25922

Key Research Challenges

  • Stereochemical control : Chiral centers in sulfanylmethyl bridges require asymmetric catalysis .
  • Scalability : Multi-step routes suffer from low atom economy (e.g., <40% in diazomethane steps) .
  • Target selectivity : Off-target kinase binding (e.g., JAK2 vs. EGFR) necessitates covalent inhibitor design .

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